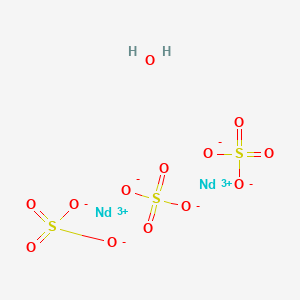

Sulfate de néodyme(III) hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neodymium(III) sulfate hydrate is a chemical compound consisting of neodymium, a rare-earth metal, and sulfate ions. It is commonly found in its hydrated form, with the octahydrate being the most prevalent. This compound is known for its pink crystalline appearance and has a chemical formula of Nd₂(SO₄)₃·xH₂O. Neodymium(III) sulfate hydrate is notable for its retrograde solubility, meaning its solubility decreases with increasing temperature .

Applications De Recherche Scientifique

Neodymium(III) sulfate hydrate has a wide range of applications in scientific research and industry:

Chemistry: It is used in the study of rare-earth element interactions and as a precursor for other neodymium compounds.

Biology and Medicine: While not commonly used directly in biological systems, its derivatives are explored for potential medical applications.

Industry: It is utilized in the production of powerful lasers, glass coloring, and tinting.

Mécanisme D'action

Target of Action

Neodymium(III) sulfate hydrate is a salt of the rare-earth metal neodymium . The primary targets of Neodymium(III) sulfate hydrate are the rare earth elements (REEs) in various resources such as ore concentrates, recycled permanent Nd-Fe-B magnets, and rare earth powder waste . These REEs are critical to numerous industries, including high technology devices .

Mode of Action

The interaction of Neodymium(III) with sulfate at high ionic strengths is crucial for the extraction process . In a standard process, concentrated sulfuric acid (H2SO4) is used as an extraction/leaching agent . The thermodynamic model developed can describe the interaction of Neodymium(III) with sulfate to ionic strengths up to 16.5 mol·kg –1 and to temperatures up to 100 °C .

Biochemical Pathways

The biochemical pathways affected by Neodymium(III) sulfate hydrate primarily involve the extraction and recovery of REEs from various resources . The extraction process involves roasting the resources with H2SO4 at elevated temperatures . The thermodynamic model can be used to design and optimize this chemical process .

Result of Action

The result of the action of Neodymium(III) sulfate hydrate is the successful extraction of REEs from various resources . This extraction process is crucial for numerous industries that rely on these elements .

Action Environment

The action of Neodymium(III) sulfate hydrate is influenced by environmental factors such as ionic strength and temperature . Its interaction with sulfate can be described up to ionic strengths of 16.5 mol·kg –1 and temperatures up to 100 °C . Furthermore, the solubility of Neodymium(III) sulfate hydrate decreases with increasing temperature , which can also influence its action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neodymium(III) sulfate hydrate can be synthesized through the reaction of neodymium(III) oxide with sulfuric acid: [ \text{Nd}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Nd}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ] Alternatively, it can be prepared by reacting neodymium(III) perchlorate with sodium sulfate .

Industrial Production Methods: In industrial settings, neodymium is often extracted from ore concentrates, recycled materials, or waste products using concentrated sulfuric acid as an extraction agent. This process involves dissolving neodymium-containing materials in sulfuric acid to produce neodymium(III) sulfate .

Analyse Des Réactions Chimiques

Types of Reactions: Neodymium(III) sulfate hydrate primarily undergoes decomposition reactions. For instance, the octahydrate form decomposes to the pentahydrate at 40°C, which further decomposes to the dihydrate at 145°C. The dihydrate then dehydrates to the anhydrous form at 290°C .

Common Reagents and Conditions:

Oxidation and Reduction: Neodymium(III) sulfate hydrate does not typically undergo oxidation or reduction reactions under standard conditions.

Substitution: It can participate in substitution reactions where sulfate ions are replaced by other anions, such as in the reaction with sodium perchlorate.

Major Products:

Decomposition Products: Pentahydrate, dihydrate, and anhydrous neodymium(III) sulfate.

Substitution Products: Neodymium(III) perchlorate when reacted with sodium perchlorate.

Comparaison Avec Des Composés Similaires

Neodymium(III) nitrate: Similar in that it is also a neodymium salt, but it is formed with nitrate ions instead of sulfate.

Neodymium(III) chloride: Another neodymium salt, formed with chloride ions.

Praseodymium(III) sulfate: A similar rare-earth sulfate compound, but with praseodymium instead of neodymium.

Uniqueness: Neodymium(III) sulfate hydrate is unique due to its retrograde solubility and its specific applications in laser technology and glass coloring. Its ability to form multiple hydrates also distinguishes it from other neodymium compounds .

Propriétés

IUPAC Name |

neodymium(3+);trisulfate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVPCSSKNPYQDU-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Nd2O13S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692902 |

Source

|

| Record name | Neodymium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101509-27-7 |

Source

|

| Record name | Neodymium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2578948.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2578949.png)

![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)

![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)

![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)